molecular formula C22H24N2O4 B12456477 (1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

(1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B12456477
M. Wt: 380.4 g/mol
InChI Key: GXJAMTYDNUGGRX-ZWKOTPCHSA-N
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Description

(1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a cyclohexane ring, a hydrazinecarbonyl group, and a diphenylacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the cyclohexane derivative with hydrazine to form the hydrazinecarbonyl group.

    Attachment of the Diphenylacetyl Moiety: The final step includes the acylation of the hydrazinecarbonyl group with diphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinecarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring, hydrazinecarbonyl group, and diphenylacetyl moiety sets it apart from other compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(1R,2S)-2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H24N2O4/c25-20(17-13-7-8-14-18(17)22(27)28)23-24-21(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-19H,7-8,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18+/m0/s1

InChI Key

GXJAMTYDNUGGRX-ZWKOTPCHSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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